UNC3230

Übersicht

Beschreibung

UNC 3230 is a potent and selective inhibitor of phosphatidylinositol-4-phosphate 5-kinase type-1 gamma (PIP5K1C). This compound has shown significant potential in scientific research, particularly in the fields of neuroscience and pain research. It is known for its ability to reduce phosphatidylinositol-4,5-bisphosphate (PIP2) levels in nociceptive dorsal root ganglia neurons, thereby modulating pain signaling pathways .

Wissenschaftliche Forschungsanwendungen

UNC 3230 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Neurowissenschaften: Es wird verwendet, um die Schmerzsignalwege zu untersuchen, indem PIP5K1C inhibiert und die PIP2-Spiegel in dorsalen Wurzelganglienneuronen reduziert werden

Schmerzforschung: Die Verbindung hat antinozizeptive Effekte in Mausmodellen chronischer Schmerzen gezeigt, was sie zu einem wertvollen Instrument für die Untersuchung von Schmerzmechanismen und potenziellen Behandlungen macht

Krebsforschung: UNC 3230 hat Antikrebswirkungen gezeigt, indem es spezifische Kinase-Signalwege inhibiert, die an Zellproliferation und -überleben beteiligt sind.

Zellbiologie: Es wird verwendet, um die Rolle von PIP5K1C in verschiedenen zellulären Prozessen zu untersuchen, einschließlich Calcium-Signalgebung und Membrandynamik

5. Wirkmechanismus

UNC 3230 entfaltet seine Wirkung durch selektive Inhibition von PIP5K1C, einer Lipidkinase, die für die Bildung von PIP2 in nozizeptiven dorsalen Wurzelganglienneuronen verantwortlich ist. Durch die Reduzierung der PIP2-Spiegel moduliert UNC 3230 mehrere Signalwege, die durch die Phospholipase-C-vermittelte Hydrolyse von PIP2 initiiert werden. Diese Inhibition führt zu einer verminderten Calcium-Signalgebung und einer reduzierten Schmerzsensibilisierung .

Ähnliche Verbindungen:

PIP5K1A-Inhibitoren: Diese Verbindungen zielen ebenfalls auf die Phosphatidylinositol-4-phosphat 5-Kinase ab, haben aber unterschiedliche Selektivitätsprofile.

PI 3-Kinase-Inhibitoren: Diese Inhibitoren zielen auf eine andere Familie von Lipidkinasen ab, die an der Phosphoinositid-Regulation beteiligt sind

Einzigartigkeit von UNC 3230: UNC 3230 ist aufgrund seiner hohen Selektivität für PIP5K1C gegenüber anderen Lipidkinasen, einschließlich PIP5K1A und der PI 3-Kinase-Familie, einzigartig. Diese Selektivität ermöglicht eine präzisere Modulation der PIP2-Spiegel und Schmerzsignalwege, was es zu einem wertvollen Instrument für die Forschung in den Bereichen Schmerz und Neurowissenschaften macht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with temperatures carefully controlled to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for UNC 3230 are not widely documented, the compound is typically synthesized in research laboratories under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the final product meets the required specifications for research use .

Analyse Chemischer Reaktionen

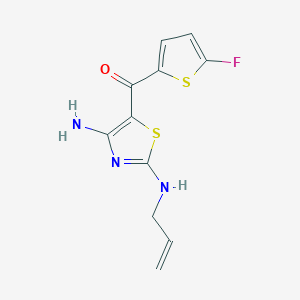

Reaktionstypen: UNC 3230 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Thiazolrings und der Phenylaminogruppe hauptsächlich Substitutionsreaktionen. Diese Reaktionen werden durch die Verwendung gängiger Reagenzien wie Halogenierungsmittel und Nukleophile erleichtert .

Häufige Reagenzien und Bedingungen:

Halogenierungsmittel: Werden verwendet, um Halogenatome in die Verbindung einzuführen.

Nukleophile: Werden verwendet, um vorhandene funktionelle Gruppen durch nukleophile Spezies zu ersetzen.

Lösungsmittel: DMF und DMSO werden häufig verwendet, um die Verbindung zu lösen und Reaktionen zu ermöglichen

Hauptprodukte:

Wirkmechanismus

UNC 3230 exerts its effects by selectively inhibiting PIP5K1C, a lipid kinase responsible for generating PIP2 in nociceptive dorsal root ganglia neurons. By reducing PIP2 levels, UNC 3230 modulates multiple signaling pathways initiated by phospholipase C-mediated hydrolysis of PIP2. This inhibition leads to decreased calcium signaling and reduced pain sensitization .

Vergleich Mit ähnlichen Verbindungen

PIP5K1A Inhibitors: These compounds also target phosphatidylinositol-4-phosphate 5-kinase but have different selectivity profiles.

PI 3-Kinase Inhibitors: These inhibitors target a different family of lipid kinases involved in phosphoinositide regulation

Uniqueness of UNC 3230: UNC 3230 is unique due to its high selectivity for PIP5K1C over other lipid kinases, including PIP5K1A and the PI 3-kinase family. This selectivity allows for more precise modulation of PIP2 levels and pain signaling pathways, making it a valuable tool for research in pain and neuroscience .

Eigenschaften

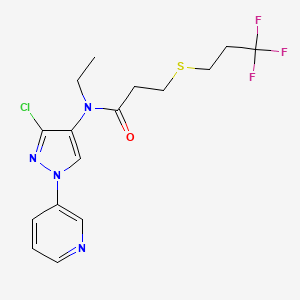

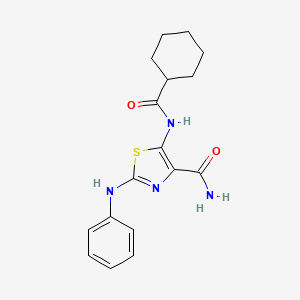

IUPAC Name |

2-anilino-5-(cyclohexanecarbonylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c18-14(22)13-16(21-15(23)11-7-3-1-4-8-11)24-17(20-13)19-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H2,18,22)(H,19,20)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCNASHHHSKTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

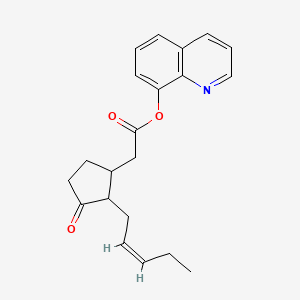

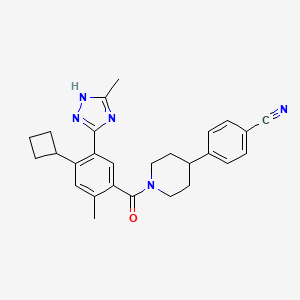

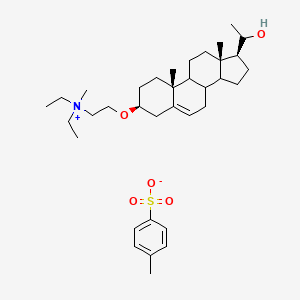

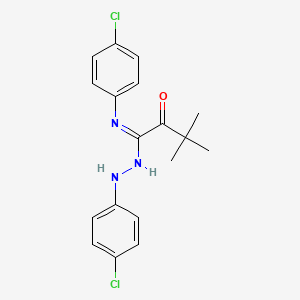

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of UNC3230?

A1: this compound is a potent and selective inhibitor of phosphatidylinositol 4-phosphate 5-kinase type 1C (PIP5K1C). [] This enzyme catalyzes the phosphorylation of phosphatidylinositol 4-phosphate [PI(4)P] to generate phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling lipid involved in various cellular processes. [] By inhibiting PIP5K1C, this compound disrupts the production of PIP2, impacting downstream signaling pathways.

Q2: What are the downstream effects of this compound inhibiting PIP5K1C?

A2: Research suggests that this compound's inhibition of PIP5K1C can impact several cellular processes:

- Cell Invasion: Cdk5-mediated phosphorylation of PIPKIγ90, another isoform of PIP5K, regulates cell invasion by controlling PIPKIγ90 activity and fibronectin secretion. Inhibiting PIPKIγ activity with this compound could potentially impact this process. []

- Nociceptive Sensitization: Studies have shown that this compound can reduce nociceptive sensitization in animal models of chronic pain, suggesting a potential role in pain management. []

Q3: Is this compound effective against cancer cells with RB1 deficiency?

A3: Research indicates that this compound, along with other drugs targeting specific pathways, exhibits synthetic lethality in human cancer cell lines deficient in the RB1 tumor suppressor gene. [] This suggests that this compound could be a potential therapeutic target for cancers with RB1 inactivation.

Q4: How does this compound interact with the Hippo-YAP pathway?

A4: Studies show that PIP5Kγ, another target of this compound, regulates the Hippo-YAP pathway. [] PIP5Kγ forms a functional complex with Merlin and LATS1 at the plasma membrane, promoting YAP phosphorylation and inhibiting its activity. This compound, by inhibiting PIP5Kγ, could potentially disrupt this complex formation and impact downstream signaling in the Hippo-YAP pathway.

Q5: Are there any high-throughput screening methods available to study this compound's activity?

A5: Yes, researchers have developed a novel, high-throughput, microfluidic mobility shift assay to identify inhibitors of PIP5K1C, including this compound. [] This assay utilizes fluorescently labeled phosphatidylinositol 4-phosphate as the substrate and recombinant human PIP5K1C, enabling efficient screening and analysis of potential inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)

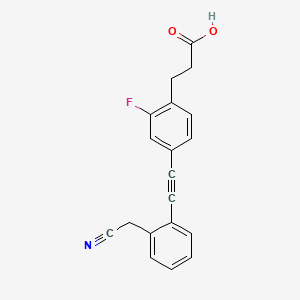

![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)